4,6-Dichloropyrazolo[1,5-a]pyrazine
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Overview
Description
4,6-Dichloropyrazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C6H3Cl2N3 and a molecular weight of 188.01 g/mol This compound is characterized by its fused pyrazole and pyrazine rings, which are substituted with chlorine atoms at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloropyrazolo[1,5-a]pyrazine typically involves the chlorination of pyrazolo[1,5-a]pyrazine. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent in the presence of a solvent such as dimethylacetamide (DMA) at elevated temperatures (around 120°C) for several hours . This method ensures a high yield and purity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the synthetic route mentioned above suggests its potential for industrial application. The use of efficient chlorinating agents and controlled reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines, thiols, and alcohols. Reactions are often carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reducing agents may include sodium borohydride (NaBH4).
Major Products: The major products of these reactions depend on the specific reagents used. For instance, substitution with an amine would yield an aminopyrazolo[1,5-a]pyrazine derivative.
Scientific Research Applications
4,6-Dichloropyrazolo[1,5-a]pyrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is utilized in the development of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism by which 4,6-Dichloropyrazolo[1,5-a]pyrazine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The chlorine substituents enhance its binding affinity and specificity towards these targets, facilitating the formation of stable complexes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine: The parent compound without chlorine substituents.
4,6-Dimethylpyrazolo[1,5-a]pyrazine: A similar compound with methyl groups instead of chlorine atoms.
Uniqueness: 4,6-Dichloropyrazolo[1,5-a]pyrazine is unique due to its chlorine substituents, which significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. These substituents enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .
Properties
IUPAC Name |
4,6-dichloropyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-3-11-4(1-2-9-11)6(8)10-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMFWODFQGCAKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=CN2N=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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